5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine
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Overview
Description
5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H12BrFN2 and a molecular weight of 247.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the benzene ring.
Reduction: Converts the nitro group to an amine.
Bromination: Introduces the bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming intermediates that can further react to yield different products . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluorobenzene-1,2-diamine: Similar structure but lacks the isopropyl group.
4-Bromo-6-fluoro-2-(prop-2-ylamino)aniline: Another related compound with slight structural differences.
Uniqueness
5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms along with an isopropyl group on the benzene ring. This unique combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H12BrFN2 |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
5-bromo-3-fluoro-1-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H12BrFN2/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5,13H,12H2,1-2H3 |
InChI Key |
CIBDMJBMTHODJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=CC(=C1)Br)F)N |
Origin of Product |
United States |
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